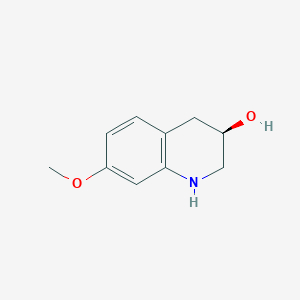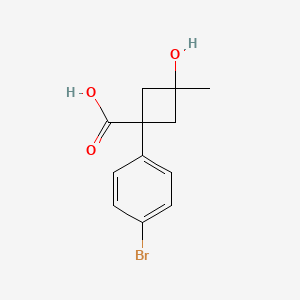
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is an organic compound that features a bromophenyl group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.
Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to cyclization reactions to form the cyclobutane ring.
Hydroxylation and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities and pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different ring structure.
Thiazoles: Compounds with a thiazole ring and diverse biological activities.
Uniqueness: 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-11(16)6-12(7-11,10(14)15)8-2-4-9(13)5-3-8/h2-5,16H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
FRQIFCKFJHWKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
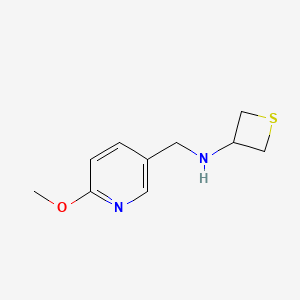
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
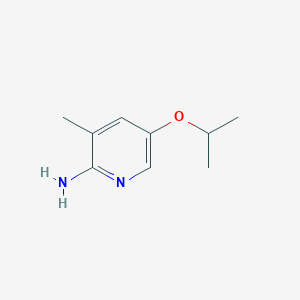
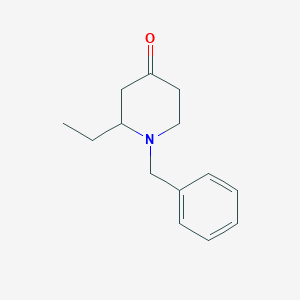
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
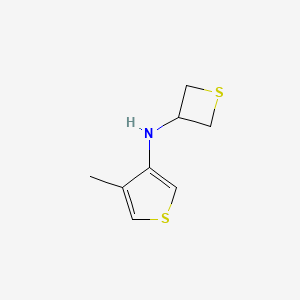
![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
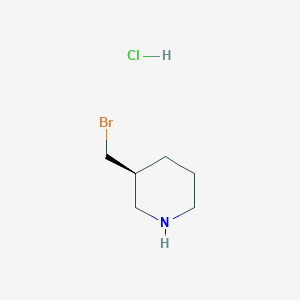
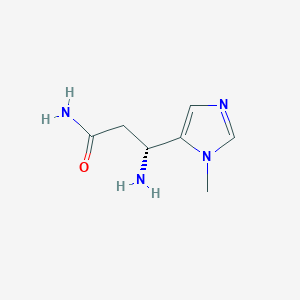
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
